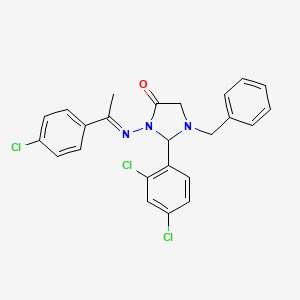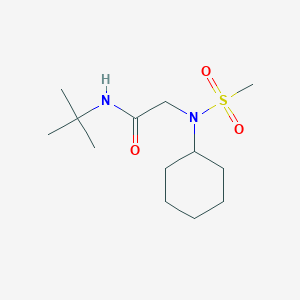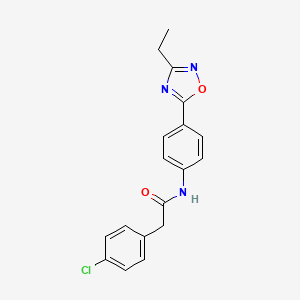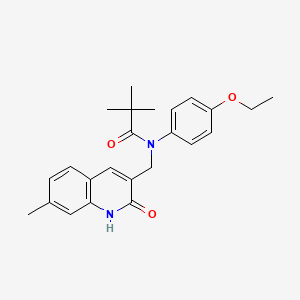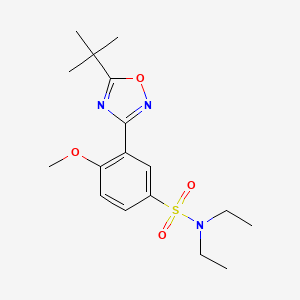
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TBOMS and is synthesized through a specific process that involves several chemical reactions. TBOMS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
TBOMS exerts its biological effects by inhibiting the activity of specific enzymes and proteins. This compound is known to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. TBOMS has also been shown to inhibit the activity of certain ion channels, which are involved in the regulation of cellular processes such as membrane potential and neurotransmitter release.
Biochemical and Physiological Effects:
TBOMS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TBOMS can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TBOMS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, TBOMS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
TBOMS has several advantages as a tool for scientific research. This compound is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in a wide range of experiments. TBOMS is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, TBOMS has some limitations for lab experiments. This compound is relatively expensive, which can limit its use in large-scale experiments. In addition, TBOMS has some toxicity and can cause adverse effects in certain cell types or organisms.
Future Directions
There are several future directions for the research on TBOMS. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to explore the mechanism of action of TBOMS in more detail, particularly its effects on specific proteins and enzymes. Additionally, future research could focus on developing new derivatives of TBOMS with improved pharmacological properties and reduced toxicity.
Synthesis Methods
The synthesis of TBOMS involves several chemical reactions, including the reaction of tert-butyl hydrazine with ethyl 4-methoxybenzenesulfonate to form 5-(tert-butyl)-1,2,4-oxadiazol-3-amine. This intermediate product is then reacted with diethyl sulfate to form the final product, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide. The synthesis process of TBOMS is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
TBOMS has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TBOMS has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, TBOMS has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, TBOMS has been used to investigate the mechanism of action of various drugs and to develop new drug candidates.
properties
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-N,N-diethyl-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-7-20(8-2)25(21,22)12-9-10-14(23-6)13(11-12)15-18-16(24-19-15)17(3,4)5/h9-11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFMSFEABRWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

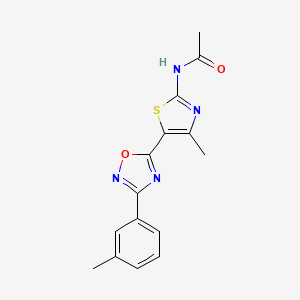

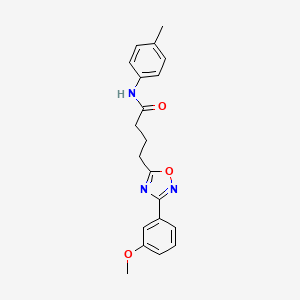
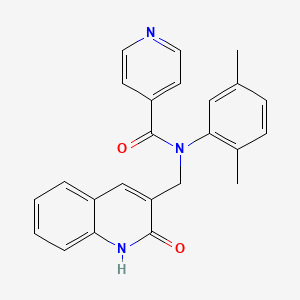
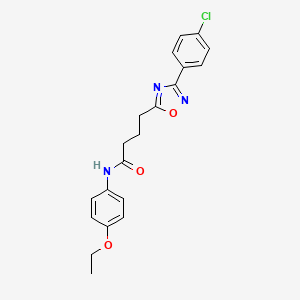
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
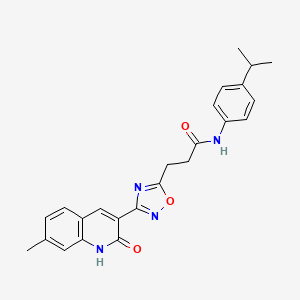

![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)
